molecular formula C14H16N2O3S B5546524 ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5546524
M. Wt: 292.36 g/mol
InChI Key: MWZVSSXJWNMMDD-UHFFFAOYSA-N
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Description

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is a synthetic organic compound with the molecular formula C14H16N2O3S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 6-methoxy-4-methylquinazoline-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)THIO]ACETATE
  • ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SELANYL]ACETATE

Uniqueness

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is unique due to its specific structural features, such as the presence of a sulfur atom in the quinazoline ring. This structural attribute contributes to its distinct chemical reactivity and biological activity compared to similar compounds with different heteroatoms (e.g., oxygen or selenium).

Properties

IUPAC Name

ethyl 2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)8-20-14-15-9(2)11-7-10(18-3)5-6-12(11)16-14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVSSXJWNMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C2C=C(C=CC2=N1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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